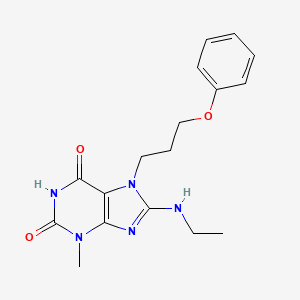![molecular formula C23H27N5O4 B2683520 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide CAS No. 923258-75-7](/img/structure/B2683520.png)
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound, belonging to the class of heterocyclic compounds. This compound's structure is characterized by a pyrimidine ring, substituted with ethylamino and methyl groups, connected through an amino linkage to a phenyl ring, which is further attached to a trimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 4-amino-6-methylpyrimidine, which undergoes ethylation.
Formation of Intermediate: : The ethylated product is then reacted with 4-nitroaniline to form the intermediate compound.
Reduction: : The nitro group is reduced to an amino group, resulting in the formation of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)amine.
Final Product Formation: : This intermediate is then coupled with 3,4,5-trimethoxybenzoic acid through an amide bond formation reaction to yield the final compound.
Industrial Production Methods: : Industrial production methods might involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity. Specific details would depend on proprietary methods developed by chemical manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative reactions, especially on the ethylamino group.
Reduction: : Nitro groups can be reduced to amines.
Substitution: : Various nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromates.
Reduction: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: : Halogens for electrophilic aromatic substitution.
Major Products: : Depending on the conditions, major products can include oxidized derivatives, reduced amine products, and substituted aromatic compounds.
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide has several applications:
Chemistry: : Used as an intermediate in the synthesis of other complex organic compounds.
Medicine: : Investigated for potential pharmacological properties, including anti-cancer activities.
Industry: : Employed in the development of new materials with specific desired properties.
Mechanism of Action
Molecular Targets
Can interact with various enzymes and receptors due to the presence of both amino and methoxy functional groups. Pathways Involved :
Potential involvement in signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide: : Differing by the substitution on the pyrimidine ring.
N-(4-{[4-(ethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide: : Variation in the position of the methyl group on the pyrimidine ring.
Uniqueness
Is that the kind of detail you were looking for?
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-24-20-11-14(2)25-23(28-20)27-17-9-7-16(8-10-17)26-22(29)15-12-18(30-3)21(32-5)19(13-15)31-4/h7-13H,6H2,1-5H3,(H,26,29)(H2,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYWIHULHYHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)



![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B2683443.png)
![2,3-bis(4-methoxyphenyl)-1-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)

![N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683447.png)

![(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2683452.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)



